{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions are generally mild, and the yields range from 50% to 90%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential antitumor agent due to its ability to inhibit specific protein kinases.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the methanamine moiety can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain applications .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h3-5H,2,6,10H2,1H3 |
InChI Key |
CNUYZDUHWIDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.